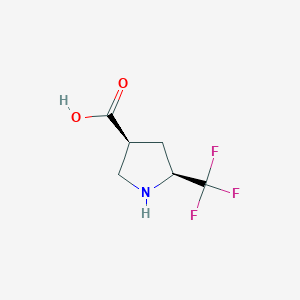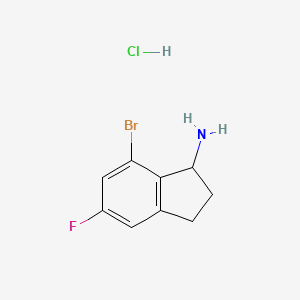
7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is a chemical compound that belongs to the class of indene derivatives. This compound is characterized by the presence of bromine and fluorine atoms attached to the indene ring, along with an amine group. It is commonly used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride typically involves multiple steps. One common method starts with the preparation of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-one, which is then converted to the amine derivative through a series of reactions. The reaction conditions often involve the use of reagents such as lithium aluminum hydride (LiAlH4) for reduction and hydrochloric acid (HCl) for the formation of the hydrochloride salt .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of biological pathways and enzyme interactions.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-one: A precursor in the synthesis of the amine hydrochloride.
5-Bromo-7-fluoro-2,3-dihydro-1H-inden-1-amine: A closely related compound with similar chemical properties.
Uniqueness
7-Bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine hydrochloride is unique due to the presence of both bromine and fluorine atoms, which confer distinct reactivity and interaction profiles. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C9H10BrClFN |
|---|---|
Poids moléculaire |
266.54 g/mol |
Nom IUPAC |
7-bromo-5-fluoro-2,3-dihydro-1H-inden-1-amine;hydrochloride |
InChI |
InChI=1S/C9H9BrFN.ClH/c10-7-4-6(11)3-5-1-2-8(12)9(5)7;/h3-4,8H,1-2,12H2;1H |
Clé InChI |
SWIJSBRZEOCEGQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=C(C1N)C(=CC(=C2)F)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-3-[4-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13456055.png)
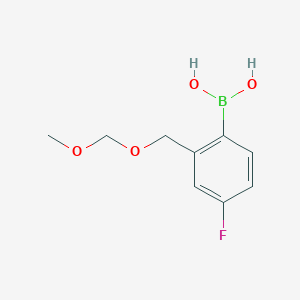
![{6-Methylspiro[2.5]octan-6-yl}methanol](/img/structure/B13456064.png)
![1-Methoxy-3-(4-methylbenzenesulfonyl)-3-azabicyclo[3.1.1]heptane](/img/structure/B13456067.png)

![rac-(1R,6S)-1-(trifluoromethyl)-2-azabicyclo[4.1.0]heptane hydrochloride](/img/structure/B13456091.png)
![5-(tert-Butyl) 2-methyl 3-methyl-3,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridine-2,5-dicarboxylate](/img/structure/B13456101.png)
![{1-Methoxybicyclo[2.2.2]oct-5-en-2-yl}methanol](/img/structure/B13456114.png)
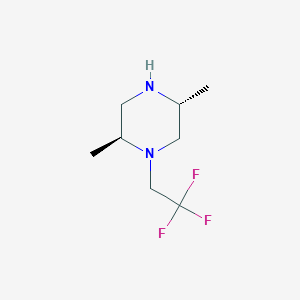
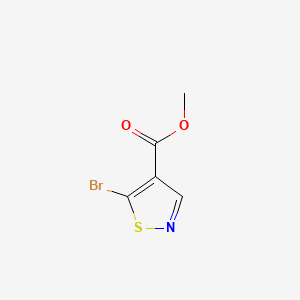
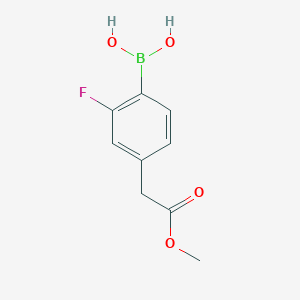

![1-{5-Benzyl-5,8-diazaspiro[3.5]nonan-8-yl}-2-chloroethan-1-onehydrochloride](/img/structure/B13456127.png)
